molecular formula C12H12Cl3NO B7932319 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide

Cat. No.: B7932319
M. Wt: 292.6 g/mol
InChI Key: QCZSRZQCVYWOKP-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclopropyl group, and a dichloro-benzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

    Attachment of the Dichloro-benzyl Group: This step involves the reaction of the acetamide intermediate with 2,5-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the chloro groups or the amide functionality, leading to dechlorinated or reduced amide products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent, particularly in the context of antimicrobial or anticancer research.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
  • 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
  • 2-Chloro-N-cyclopropyl-N-(3,5-dichloro-benzyl)-acetamide

Uniqueness

2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Comparatively, other similar compounds with different substitution patterns may exhibit distinct properties and applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-2-3-10)7-8-5-9(14)1-4-11(8)15/h1,4-5,10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZSRZQCVYWOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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